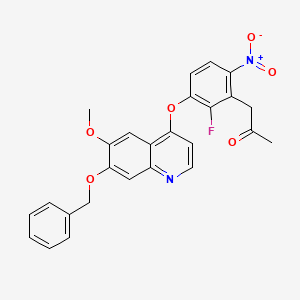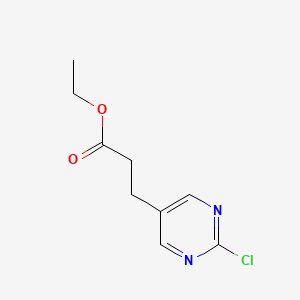
5-Amino-2,3-dihydrophthalazine-1,4-dione sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydrophthalazine-1,4-dione sodium typically involves the reaction of 3-nitrophthalic acid with hydrazine to form 3-nitrophthalhydrazide. This intermediate is then reduced to 5-amino-2,3-dihydrophthalazine-1,4-dione, which is subsequently converted to its sodium salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2,3-dihydrophthalazine-1,4-dione sodium undergoes various chemical reactions, including:
Oxidation: It reacts with oxidizing agents to produce light, a property utilized in chemiluminescence.
Reduction: It can be reduced to form different derivatives.
Substitution: It undergoes substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, and phosphonium ylides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Amino-2,3-dihydrophthalazine-1,4-dione, such as alkoxy and dialkylamino derivatives .
Applications De Recherche Scientifique
5-Amino-2,3-dihydrophthalazine-1,4-dione sodium has a wide range of scientific research applications:
Forensic Science: It is used in forensic investigations to detect blood traces at crime scenes due to its chemiluminescent properties.
Biological Research: It is used to measure opsonic and phagocytic functions, and to detect polymorphonuclear leukocytes response in patients with myeloperoxidase deficiency.
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Mécanisme D'action
The chemiluminescent property of 5-Amino-2,3-dihydrophthalazine-1,4-dione sodium is due to the oxidation of the compound in the presence of an oxidizing agent, such as hydrogen peroxide. This reaction produces an excited state intermediate, which emits light as it returns to the ground state . The molecular targets and pathways involved in this process include the formation of peroxy free radicals and the subsequent reaction to produce the excited state .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Amino-2,3-dihydrophthalazine-1,4-dione sodium is unique due to its strong chemiluminescent properties, which make it highly valuable in forensic science and biological research. Its ability to produce light upon oxidation sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C8H6N3NaO2 |
|---|---|
Poids moléculaire |
199.14 g/mol |
Nom IUPAC |
sodium;5-amino-2H-phthalazin-3-ide-1,4-dione |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1 |
Clé InChI |
RVJVDCVIJCBUTH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)[N-]NC2=O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)





![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)






